molecular formula C14H10N4O4S B14921010 2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole

2-[(2,4-dinitrophenyl)sulfanyl]-5-methyl-1H-benzimidazole

Cat. No.: B14921010
M. Wt: 330.32 g/mol
InChI Key: GUBIZLVSROLCAI-UHFFFAOYSA-N
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Description

2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is a complex organic compound that combines the structural features of dinitrophenyl and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Various substituted benzimidazole derivatives

Mechanism of Action

The mechanism of action of 2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE involves its interaction with biological macromolecules:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DINITROPHENYL (5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL) SULFIDE is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow it to participate in diverse chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H10N4O4S

Molecular Weight

330.32 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-6-methyl-1H-benzimidazole

InChI

InChI=1S/C14H10N4O4S/c1-8-2-4-10-11(6-8)16-14(15-10)23-13-5-3-9(17(19)20)7-12(13)18(21)22/h2-7H,1H3,(H,15,16)

InChI Key

GUBIZLVSROLCAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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